

In Vivo Dosing and Key Findings

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Compound Focus: Fsi-TN42

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The primary data comes from a 2024 study that investigated the efficacy of N42 in a diet-induced obesity mouse model [1] [2].

- **Dosing Regimen:** Obese C57BL/6J male mice were fed a **Moderate Fat Diet (MFD) mixed with N42 at a concentration of 1 gram per kg of diet** for 8 weeks [1].
- **Key Results:** Treatment with N42 significantly accelerated weight loss compared to the MFD-only control group. This weight loss was characterized by a reduction in fat mass without a loss of lean mass. The study also reported that N42 did not alter food intake or activity levels and did not cause significant organ toxicity or male infertility [1] [2].

Earlier research from 2021 established a different dosing method. In that study, C57BL/6J male mice on a high-fat diet received N42 via **daily oral administration at 200 mg per kg of body weight** for 5 weeks, which also successfully suppressed weight gain [3].

The table below summarizes the dosing details from these key studies:

Study Purpose	Animal Model	Dosing Route & Regimen	Treatment Duration	Key Efficacy Outcome
Weight loss efficacy in obese mice [1]	C57BL/6J male mice with diet-induced obesity	1 g N42 / kg diet (administered in Moderate Fat Diet)	8 weeks	Accelerated weight loss, reduced fat mass, preserved lean mass [1]

Study Purpose	Animal Model	Dosing Route & Regimen	Treatment Duration	Key Efficacy Outcome
Suppression of weight gain [3]	C57BL/6J male mice	200 mg N42 / kg body weight (daily oral gavage)	5 weeks	Suppressed weight gain and reduced visceral adiposity [3]

Detailed Experimental Protocol

This protocol is based on the 2024 study investigating N42 for weight loss [1].

Animal and Diet Preparation

- **Animals:** Use C57BL/6J male mice. Induce obesity by feeding a **High-Fat Diet (HFD)** for 8 weeks.
- **Diets:**
 - **High-Fat Diet (HFD):** For obesity induction.
 - **Moderate-Fat Diet (MFD):** For the treatment period.
 - **N42 Formulation:** Mix the compound into the MFD at a concentration of **1 g/kg of diet**.

Treatment and Monitoring

- **Group Allocation:** After obesity induction, randomly divide mice into groups (e.g., MFD-only control, MFD + N42).
- **Treatment Phase:** Switch mice to their respective diets (MFD or MFD+N42) for 8 weeks.
- **Body Weight:** Measure and record weekly.
- **Fasting Glucose:** Measure every 4 weeks.
- **Body Composition:** Analyze using appropriate methods (e.g., MRI) to distinguish fat and lean mass.

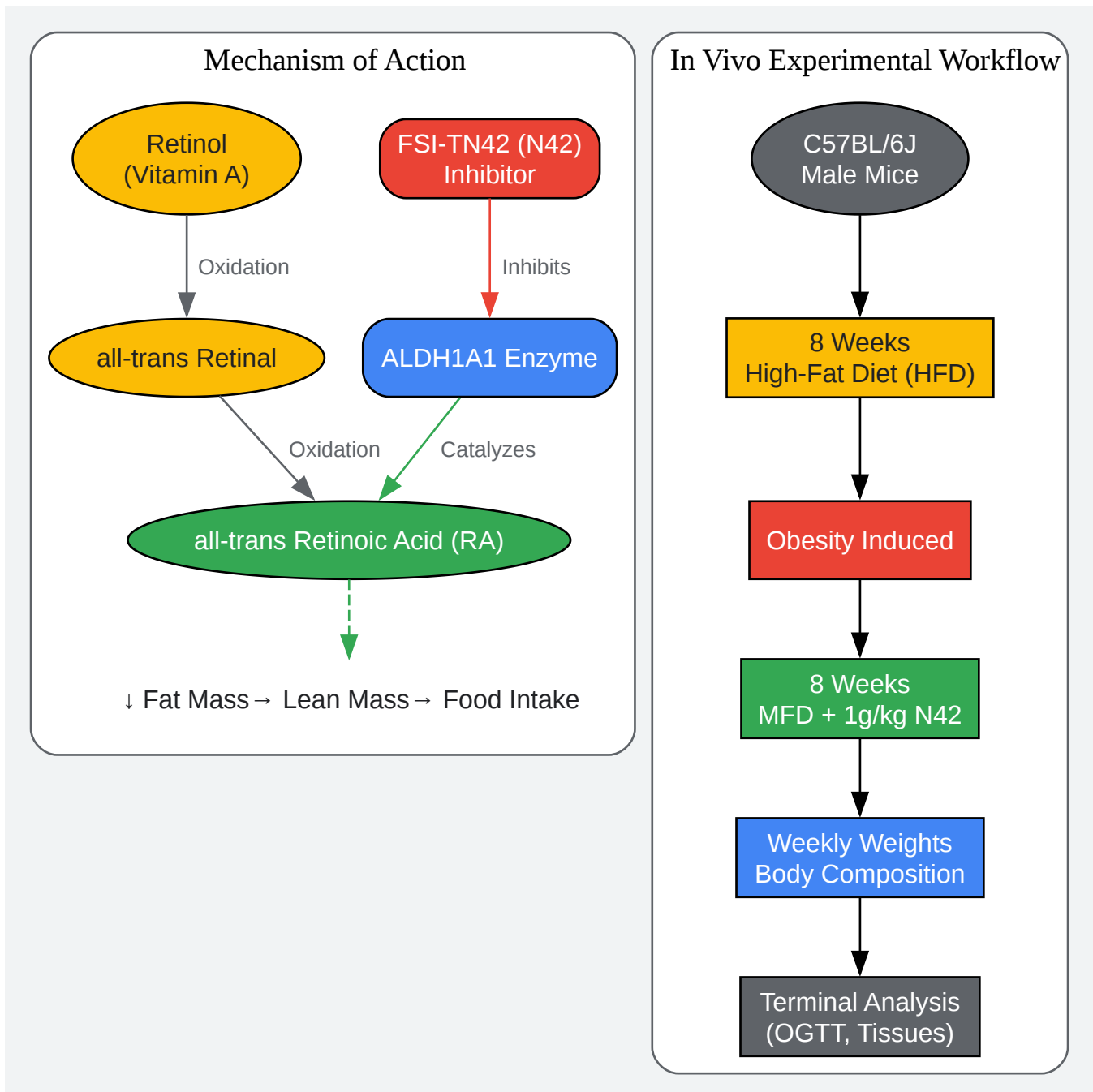
Terminal Studies and Tissue Collection

- **Oral Glucose Tolerance Test (OGTT):** Perform at the end of the treatment period.
- **Necropsy:** Conduct at a consistent time of day without prior fasting.
- **Blood Collection:** Collect via cardiocentesis for **Complete Blood Count (CBC)**.

- **Tissue Collection:** Weigh and sample key tissues including liver, various adipose depots (epididymal, retroperitoneal, mesenteric, inguinal), and testes.
- **Histopathology:** Fix tissues in 10% neutral buffered formalin for comprehensive analysis. Score cytoplasmic vacuolation in hepatocytes as a measure of liver lipidosis.

Mechanism and Workflow Visualization

The following diagram illustrates the hypothesized mechanism of action of **FSI-TN42** and the experimental workflow from the discussed protocol.



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Important Research Considerations

- **Toxicity and Safety:** The available study reported no significant organ toxicity or impact on male fertility with N42 treatment [1]. However, an earlier, less specific inhibitor (WIN 18,446) caused hepatic lipidosis and reversible male infertility [3], highlighting the importance of thorough toxicological profiling.

- **Combination Therapy:** The authors suggest future studies to determine if N42 can promote further weight loss when combined with existing weight-loss drugs [1] [2].
- **Experimental Nuances:** Be aware that the C57BL/6J mouse strain can have a congenital liver defect (porto-systemic shunt), which could affect drug metabolism. It's advisable to screen for and exclude such animals from your analysis [1].

Reference List

- *Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, **FSI-TN42**, in a diet induced mouse model of obesity.* Int J Obes (Lond). 2025 Mar;49(3):507-515. doi: 10.1038/s41366-024-01676-3 [1] [2].
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